molecular formula C10H9NO3 B13711654 7-(aminooxy)-4-methyl-2H-chromen-2-one

7-(aminooxy)-4-methyl-2H-chromen-2-one

Cat. No.: B13711654
M. Wt: 191.18 g/mol
InChI Key: MMERWKDVMNVJKY-UHFFFAOYSA-N
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Description

7-(aminooxy)-4-methyl-2H-chromen-2-one is a compound that belongs to the class of chromenones, which are known for their diverse biological activities. This compound features an aminooxy group attached to the chromenone core, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(aminooxy)-4-methyl-2H-chromen-2-one typically involves the introduction of the aminooxy group into the chromenone structure. One common method is the reaction of 4-methyl-2H-chromen-2-one with hydroxylamine derivatives under specific conditions. The reaction is usually carried out in an aqueous medium and can be catalyzed by aniline or phenylenediamine derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC) are often employed to monitor the reaction progress and purify the final product .

Chemical Reactions Analysis

Types of Reactions

7-(aminooxy)-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized to form oxime derivatives.

    Reduction: Reduction reactions can convert the aminooxy group to an amine.

    Substitution: The aminooxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxime derivatives, amines, and substituted chromenones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

7-(aminooxy)-4-methyl-2H-chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(aminooxy)-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. The aminooxy group can form stable oxime bonds with carbonyl-containing compounds, which is crucial for its biological activity. This interaction can inhibit enzyme activity or modify protein function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the aminooxy group in 7-(aminooxy)-4-methyl-2H-chromen-2-one makes it unique compared to other chromenone derivatives. This group imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

7-aminooxy-4-methylchromen-2-one

InChI

InChI=1S/C10H9NO3/c1-6-4-10(12)13-9-5-7(14-11)2-3-8(6)9/h2-5H,11H2,1H3

InChI Key

MMERWKDVMNVJKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)ON

Origin of Product

United States

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